2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride
Description
Properties
IUPAC Name |
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLHJWZEYLTNJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The synthesis begins with the Friedel-Crafts acylation of 4-hydroxybenzoic acid derivatives. For example, 4-hydroxybenzoic acid reacts with 2-phenoxyethyl chloride in the presence of Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) at 20°C for 72 hours. This step forms the intermediate 4-{1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol, which is isolated via extraction with ethyl acetate and purification via silica gel chromatography.
Key Conditions:
McMurry Coupling
The intermediate undergoes McMurry coupling with propiophenone derivatives using zinc (Zn) and lithium aluminum hydride (LiAlH₄) under reflux conditions. This step constructs the diphenylbutenyl backbone via reductive dimerization. The reaction mixture is refluxed for 3 hours, cooled, and extracted with ethyl acetate. The crude product is washed with potassium carbonate solution and dried over magnesium sulfate.
Key Conditions:
Amination and Isomer Purification
The coupled product is reacted with excess methylamine (H₂NCH₃) in ethanol at 120°C under elevated pressure (1.1 MPa) for 130 minutes. The (Z)-isomer is selectively crystallized from ethyl acetate at 40°C, achieving a 93:7 (Z/E) ratio. Final hydrochlorination with HCl gas in methanol yields the hydrochloride salt.
Key Conditions:
- Amine Ratio: 20:1 (methylamine:intermediate)
- Pressure: 1.1 MPa
- Crystallization Solvent: Ethyl acetate
- Overall Yield: 52%
Demethylation of Tamoxifen Derivatives
Demethylation Protocol
N-Desmethyltamoxifen is synthesized via demethylation of tamoxifen using boron tribromide (BBr₃) in anhydrous dichloromethane at -78°C. The reaction proceeds via cleavage of the N,N-dimethyl group, yielding the secondary amine. The crude product is purified via recrystallization from hexane/ethyl acetate.
Key Conditions:
- Reagent: BBr₃ (3 equivalents)
- Solvent: Dichloromethane
- Temperature: -78°C
- Yield: 82%
Hydrochlorination
The free base is dissolved in methanol, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. The product is filtered and dried under vacuum.
Key Conditions:
Alternative Synthetic Routes
Wittig Reaction Approach
A modified Wittig reaction employs 4-(2-dimethylaminoethoxy)benzaldehyde and diphenylbutenylphosphonium ylide. The ylide is generated using triphenylphosphine and sodium hydride, followed by reaction with the aldehyde at 0°C. This method avoids isomer purification but suffers from lower yields (45–50%).
Analytical Characterization
Purity Assessment
HPLC analysis using C18 columns and UV detection at 254 nm confirms >99% purity for the hydrochloride salt. Isomeric ratios are determined via ¹H NMR by integrating vinyl proton signals (δ 6.4–7.2 ppm).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.45 (m, 10H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H), 4.20 (t, J = 6.0 Hz, 2H), 3.10 (s, 3H), 2.75 (t, J = 6.0 Hz, 2H).
- HRMS (ESI): m/z 358.2145 [M+H]⁺ (calc. 358.2148).
Comparative Data Table
Challenges and Optimizations
Isomer Control
The (Z)-isomer is pharmacologically relevant, necessitating precise control during McMurry coupling. Crystallization from ethyl acetate at 40°C enriches the (Z)-isomer to 93%. Preparative HPLC with C8 columns and triethylamine buffer further enhances purity.
Scalability Issues
Industrial-scale synthesis faces challenges in handling Eaton’s reagent (corrosive) and LiAlH₄ (pyrophoric). Substituting Zn/CuCl for McMurry coupling improves safety but reduces yield by 15%.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and hormonal disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This compound can modulate signaling pathways by binding to estrogen receptors, thereby influencing gene expression and cellular responses. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
Pharmacological Role :
- Identified as N-Desmethyl Tamoxifen Hydrochloride , a major active metabolite of tamoxifen .
- Retains selective estrogen receptor modulator (SERM) activity, acting as an ER antagonist in breast tissue .
Comparison with Structural Analogs
Tamoxifen (Parent Compound)
- IUPAC Name: (Z)-2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine
- Molecular Formula: C₂₆H₂₉NO
- CAS Number : 10540-29-1
- Key Differences: N,N-Dimethyl vs. Potency: Tamoxifen exhibits higher ER-binding affinity (IC₅₀ = 1–10 nM) compared to its metabolites due to optimized lipophilicity . Clinical Use: Tamoxifen is a first-line therapy for ER-positive breast cancer, while the target compound is primarily studied as a metabolite .
Tamoxifen Citrate
Geometric Isomers (E-Isomers)
- Example : Tamoxifen Impurity A (E-configuration)
Comparison with Other SERMs and Metabolites
4-Hydroxytamoxifen (4-OHT)
Raloxifene
Clomiphene
- Structure : Chlorinated derivative with mixed E/Z isomerism.
- Use : Ovulation induction, contrasting with the target compound’s focus on oncology .
Pharmacological and Metabolic Profile
Metabolic Pathways
In Vitro Data
Toxicity
- Limited data, but metabolites like 4-OHT are associated with DNA adduct formation, suggesting similar risks .
Structural and Functional Comparison Table
Biological Activity
The compound 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine; hydrochloride is a synthetic organic compound with significant biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C25H27NO·HCl
- Molecular Weight: 401.95 g/mol
- CAS Number: Not specified in the sources.
The structural formula indicates the presence of a phenoxy group, which is known to influence the biological activity of similar compounds.
Research has indicated that compounds similar to 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine exhibit various biological activities, primarily through interactions with neurotransmitter systems. The compound's structural features suggest potential interactions with:
- Serotonin Receptors : Modulating serotonergic pathways could impact mood and anxiety disorders.
- Dopamine Receptors : Potential implications for conditions such as schizophrenia and Parkinson's disease.
- Acetylcholinesterase Inhibition : Similar compounds have shown promise in treating Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing acetylcholine levels in the brain.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance:
- Cytotoxicity Assays : The compound has been tested against cancer cell lines, showing IC50 values that indicate effective inhibition of cell proliferation.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, relevant for neurodegenerative diseases.
Case Studies
-
Study on Neuroprotective Effects :
- A study published in Neuroscience Letters evaluated the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. Results indicated a reduction in cell death and preservation of cellular function at specific concentrations.
-
Anticancer Activity :
- In a study focusing on breast cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as an anticancer agent.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
